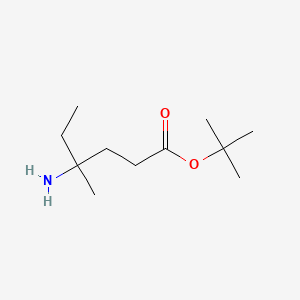
tert-Butyl 4-amino-4-methylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-4-methylhexanoate: is an organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is a derivative of hexanoic acid, featuring a tert-butyl ester group and an amino group on the fourth carbon of the hexanoate chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-methylhexanoate typically involves the esterification of 4-amino-4-methylhexanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
4-amino-4-methylhexanoic acid+tert-butyl alcoholacid catalysttert-Butyl 4-amino-4-methylhexanoate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-4-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products:
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-amino-4-methylhexanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules
Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for the synthesis of novel therapeutic agents, particularly in the field of oncology and neurology.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-methylhexanoate depends on its specific application. In general, the compound can interact with molecular targets through its amino and ester functional groups. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, in drug development, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 2-aminobenzoate
- tert-Butyl 4-aminocyclohexanecarboxylate
Comparison: tert-Butyl 4-amino-4-methylhexanoate is unique due to its hexanoate backbone and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups provides distinct reactivity and stability compared to similar compounds. For instance, tert-Butyl 4-aminobenzoate and tert-Butyl 2-aminobenzoate have aromatic backbones, which confer different chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and the development of novel therapeutic agents.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-methylhexanoate |
InChI |
InChI=1S/C11H23NO2/c1-6-11(5,12)8-7-9(13)14-10(2,3)4/h6-8,12H2,1-5H3 |
InChI Key |
YJBHNTUJGQUQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















